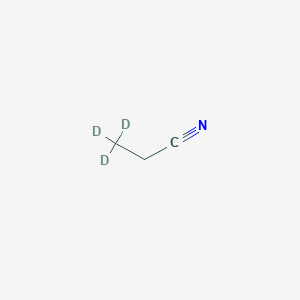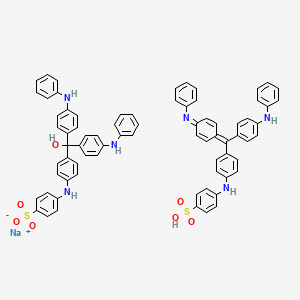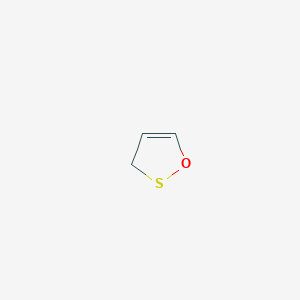
3H-1,2-Oxathiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Oxathiole is a heterocyclic compound with the molecular formula C₃H₄OS It is characterized by a five-membered ring containing one oxygen and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Oxathiole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,2-dihaloalkanes with thiourea, followed by cyclization in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3H-1,2-Oxathiole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathioles.
Aplicaciones Científicas De Investigación
3H-1,2-Oxathiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-1,2-Oxathiole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling pathways relevant to the compound’s biological activity.
Comparación Con Compuestos Similares
1,3-Oxathiolane: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Oxadiazole: A related compound with a different ring structure and distinct reactivity.
1,3,4-Thiadiazole: Similar in containing sulfur and nitrogen atoms but with different applications and reactivity.
Uniqueness: 3H-1,2-Oxathiole is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
288-22-2 |
|---|---|
Fórmula molecular |
C3H4OS |
Peso molecular |
88.13 g/mol |
Nombre IUPAC |
3H-oxathiole |
InChI |
InChI=1S/C3H4OS/c1-2-4-5-3-1/h1-2H,3H2 |
Clave InChI |
RELAJOWOFXGXHI-UHFFFAOYSA-N |
SMILES canónico |
C1C=COS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


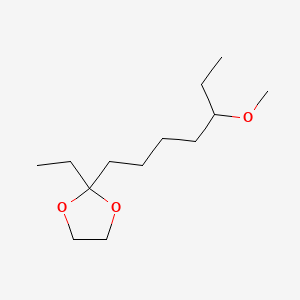
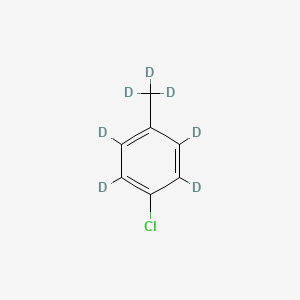

![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
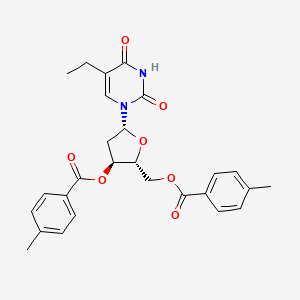

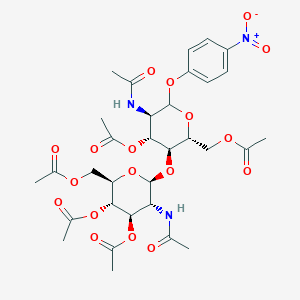
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
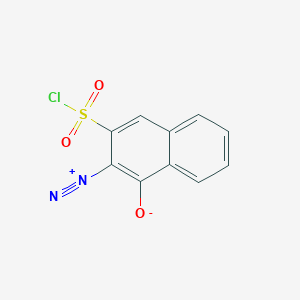
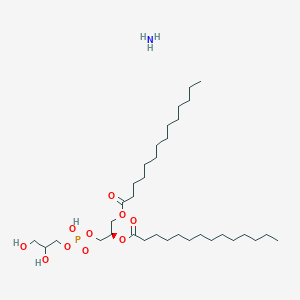

![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
